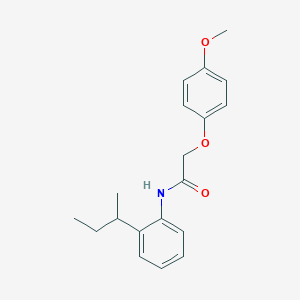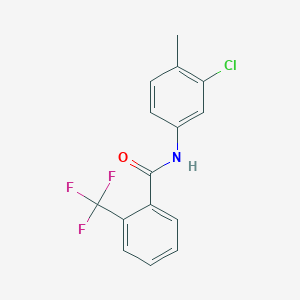
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor type 2 (CB2 receptor). CB2 receptors are primarily expressed on immune cells and are involved in the regulation of inflammation and immune responses. BML-190 has been widely used in scientific research to investigate the role of CB2 receptors in various physiological and pathological conditions.
作用机制
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide acts as a selective antagonist of CB2 receptors, which are primarily expressed on immune cells. By blocking the activation of CB2 receptors, N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. It has also been investigated as a potential therapeutic agent for the treatment of pain, cancer, and neurodegenerative diseases. N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and immune responses.
实验室实验的优点和局限性
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide is a selective antagonist of CB2 receptors, which makes it a valuable tool for investigating the role of CB2 receptors in various physiological and pathological conditions. However, one limitation of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide is that it may also have off-target effects on other receptors, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide in scientific research. One area of interest is the potential therapeutic use of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide for the treatment of pain, cancer, and neurodegenerative diseases. Another area of interest is the investigation of the role of CB2 receptors in the regulation of immune responses and inflammation. Additionally, the development of more selective CB2 receptor antagonists could further enhance the utility of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide in scientific research.
合成方法
The synthesis of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide involves several steps, including the reaction of 2-sec-butylphenol with 4-methoxyphenol in the presence of a base to form 2-(4-methoxyphenoxy)-2-sec-butylphenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide.
科学研究应用
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been used in various scientific research studies to investigate the role of CB2 receptors in different physiological and pathological conditions. For example, N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. It has also been investigated as a potential therapeutic agent for the treatment of pain, cancer, and neurodegenerative diseases.
属性
分子式 |
C19H23NO3 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
N-(2-butan-2-ylphenyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-4-14(2)17-7-5-6-8-18(17)20-19(21)13-23-16-11-9-15(22-3)10-12-16/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
InChI 键 |
LZBNNGGQXMXFAC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC |
规范 SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)





![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)



![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
